REACTION_CXSMILES
|
[H-].C[O:3]CCO[Al+]OCCOC.[Na+].[H-].[F:15][C:16]1[CH:23]=[C:22]([N:24]2[CH:28]=[C:27]([CH3:29])[N:26]=[CH:25]2)[C:21]([O:30][CH3:31])=[CH:20][C:17]=1[C:18]#N.O.[OH-].[Na+]>C1COCC1.C(OCC)(=O)C>[F:15][C:16]1[CH:23]=[C:22]([N:24]2[CH:28]=[C:27]([CH3:29])[N:26]=[CH:25]2)[C:21]([O:30][CH3:31])=[CH:20][C:17]=1[CH:18]=[O:3] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
2-fluoro-5-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)N1C=NC(=C1)C)OC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C(=C1)N1C=NC(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |